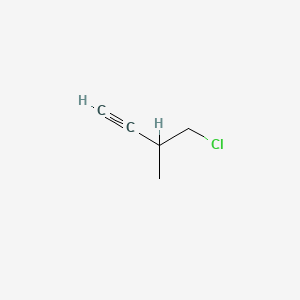

4-Chloro-3-methylbut-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63150-17-4 |

|---|---|

Molecular Formula |

C5H7Cl |

Molecular Weight |

102.56 g/mol |

IUPAC Name |

4-chloro-3-methylbut-1-yne |

InChI |

InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,5H,4H2,2H3 |

InChI Key |

UTRVPGKFJHDJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)C#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chloro-Methyl-Butynes

A Note on Isomers: This technical guide addresses the chemical properties of 4-Chloro-3-methylbut-1-yne. It is critical to note that publicly available, experimentally-derived data for this specific isomer is limited. In contrast, its structural isomer, 3-Chloro-3-methyl-1-butyne, is well-characterized. To provide a comprehensive resource for researchers, this document presents the available information for this compound and supplements it with detailed data for the more thoroughly documented 3-Chloro-3-methyl-1-butyne, clearly differentiating between the two.

This compound

This compound is a halogenated alkyne with the terminal triple bond that is of interest in organic synthesis.[1] As a primary chloride, its reactivity is distinct from its tertiary chloride isomer.

Core Chemical Properties

The following table summarizes the known identifying information for this compound.

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 63150-17-4[2][3] |

| Molecular Formula | C₅H₇Cl[3] |

| Molecular Weight | 102.56 g/mol [2][4] |

| Canonical SMILES | CC(CCl)C#C[2] |

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of both a terminal alkyne and a primary alkyl chloride.[1]

Key Reactions:

-

Nucleophilic Substitution: The primary chloride is susceptible to substitution by a variety of nucleophiles.

-

Addition Reactions: The terminal alkyne can undergo addition reactions.[1]

-

Coupling Reactions: The alkyne functionality allows for participation in various coupling reactions, such as copper-catalyzed couplings, to form more complex molecules.[1]

Its utility is noted in the synthesis of pharmaceuticals and in material science.[1]

General Synthetic Approaches

The synthesis of this compound can be approached through several general methods[1]:

-

Direct Halogenation: The controlled chlorination of 3-methylbutyne.

-

Dehydrohalogenation: Elimination from a suitable precursor like 4-chloro-3-methylbutanol.

The following diagram illustrates a generalized synthetic pathway.

3-Chloro-3-methyl-1-butyne

3-Chloro-3-methyl-1-butyne is a well-studied isomer of this compound, featuring a tertiary chloride. This structural difference significantly influences its physical properties and reactivity.

Core Chemical Properties

The following table summarizes the key chemical and physical properties of 3-Chloro-3-methyl-1-butyne.

| Property | Value |

| IUPAC Name | 3-chloro-3-methylbut-1-yne[5] |

| CAS Number | 1111-97-3[4][5] |

| Molecular Formula | C₅H₇Cl[4][6] |

| Molecular Weight | 102.56 g/mol [4][6][7] |

| Boiling Point | 73-75 °C[6][7] |

| Melting Point | -61 °C[6][7] |

| Density | 0.913 g/mL at 25 °C[6][7] |

| Refractive Index | n20/D 1.418[6][7] |

| Canonical SMILES | CC(C)(C#C)Cl[4] |

Reactivity and Synthetic Applications

As a tertiary propargylic chloride, 3-Chloro-3-methyl-1-butyne is a valuable reagent in organic synthesis, particularly for introducing the gem-dimethylpropargyl group.[4]

Key Reactions:

-

Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions.[4]

-

Alkylation: It is used to alkylate compounds such as methanol, ethanol, and amines to form the corresponding propargylic ethers and amines.[6]

It serves as a building block in the synthesis of various complex molecules.[4]

Experimental Protocol: A Note on Synthesis

The following diagram outlines a logical workflow for a generic synthesis and purification of a chloro-methyl-butyne.

Safety and Handling

Both this compound and its isomer are reactive chemical intermediates and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For 3-Chloro-3-methyl-1-butyne, it is noted as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5][7][8] It is recommended to store this chemical in a cool, dry place, away from heat and open flames.[8]

Concluding Remarks for Researchers

While this compound presents an interesting synthetic building block, the lack of extensive characterization in public databases suggests that researchers may need to perform their own detailed analyses. The data available for the isomeric 3-Chloro-3-methyl-1-butyne provides a useful reference point for the chemical class, but care must be taken not to extrapolate these properties directly. The distinct structural features of the primary versus tertiary chloride will govern their respective reactivity profiles. As with any research chemical, a thorough review of the available safety information and careful experimental design are paramount.

References

- 1. Buy this compound | 63150-17-4 [smolecule.com]

- 2. 1-Butyne, 4-chloro-3-methyl- | C5H7Cl | CID 112625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Butyne, 3-chloro-3-methyl- | C5H7Cl | CID 70679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-CHLORO-3-METHYL-1-BUTYNE | 1111-97-3 [chemicalbook.com]

- 7. 3-Chloro-3-methyl-1-butyne 97 1111-97-3 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-3-methylbut-1-yne: Structure, Bonding, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthetic approaches for 4-chloro-3-methylbut-1-yne (CAS No. 63150-17-4). Due to the limited availability of experimental data in peer-reviewed literature for this specific isomer, this document combines established chemical principles with computational data to offer valuable insights for its application in organic synthesis and drug discovery.

Molecular Structure and Bonding

This compound is a halogenated terminal alkyne with the chemical formula C₅H₇Cl.[1] The molecule features a four-carbon butyne chain with a terminal triple bond between C1 and C2. A methyl group is attached to the chiral center at C3, and a chlorine atom is bonded to the C4 carbon, forming a primary alkyl chloride.

The bonding within the molecule is characterized by:

-

sp-hybridized carbons (C1 and C2): The terminal alkyne function comprises two sp-hybridized carbon atoms, resulting in a linear geometry for the C≡C-H fragment. The triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, making this region of the molecule electron-rich and susceptible to addition reactions.

-

sp³-hybridized carbons (C3 and C4): The C3 and C4 carbons are sp³-hybridized, resulting in a tetrahedral geometry around these atoms. The C3 carbon is a chiral center.

-

Polar C-Cl Bond: The bond between the C4 carbon and the chlorine atom is polar covalent, with the electron density shifted towards the more electronegative chlorine atom. This polarity makes the C4 carbon electrophilic and susceptible to nucleophilic substitution reactions.

The presence of both a terminal alkyne and a primary alkyl chloride functionality makes this compound a versatile building block in organic synthesis.

Molecular Properties

The following table summarizes the key computed molecular properties of this compound. It is important to note that these are computationally derived and may differ from experimental values.

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl | [1] |

| Molecular Weight | 102.56 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 63150-17-4 | [1][2] |

| Canonical SMILES | CC(CCl)C#C | [1][2] |

| InChI Key | UTRVPGKFJHDJKE-UHFFFAOYSA-N | [1][2] |

| XLogP3-AA (Computed) | 1.7 | [2] |

| Exact Mass | 102.0236279 u | [1] |

| Monoisotopic Mass | 102.0236279 u | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

≡C-H: A signal around 2.0-2.5 ppm (alkynyl proton).

-

-CH(CH₃)-: A multiplet signal.

-

-CH₂Cl: A doublet of doublets.

-

-CH₃: A doublet signal.

-

-

¹³C NMR:

-

≡C-H and -C≡: Signals in the range of 65-90 ppm.

-

-CH(CH₃)-: A signal for the chiral carbon.

-

-CH₂Cl: A signal for the carbon attached to chlorine.

-

-CH₃: A signal for the methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

-

C≡C stretch: A weaker band around 2100-2150 cm⁻¹.

-

C-H sp³ stretch: Bands in the 2850-3000 cm⁻¹ region.

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

-

Experimental Protocols: Synthesis of this compound

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce. However, a plausible synthetic route would involve the chlorination of 3-methyl-1-butyne. General methods for such transformations have been reported.[1]

Proposed Synthesis Workflow: Chlorination of 3-Methyl-1-butyne

The following diagram illustrates a logical workflow for the synthesis of this compound from 3-methyl-1-butyne via a free-radical chlorination reaction.

Caption: Proposed workflow for the synthesis of this compound.

Methodology

-

Reaction Setup: To a solution of 3-methyl-1-butyne in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) as the chlorinating agent.

-

Initiation: Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere to initiate the radical chain reaction. The reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is filtered off. The filtrate is then washed with water and brine to remove any remaining water-soluble impurities.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Key Reactions

-

Nucleophilic Substitution: The primary chloride is susceptible to Sₙ2 reactions with a variety of nucleophiles (e.g., amines, alkoxides, cyanides), allowing for the introduction of diverse functional groups at the C4 position.

-

Alkyne Chemistry: The terminal alkyne can undergo reactions such as:

-

Deprotonation and Alkylation: Treatment with a strong base (e.g., n-BuLi or NaNH₂) generates a terminal acetylide, which can act as a nucleophile.

-

Coupling Reactions: Participation in metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings) to form more complex alkynyl structures.

-

Addition Reactions: The triple bond can undergo addition reactions with various reagents.

-

The following diagram illustrates the logical relationship of the reactive sites of this compound.

Caption: Reactivity sites of this compound.

The ability to selectively perform reactions at either the alkyl chloride or the alkyne terminus, or to utilize both in a sequential manner, provides a powerful tool for the construction of complex molecular architectures relevant to pharmaceutical compounds and material science.[1]

References

Synthesis of 4-Chloro-3-methylbut-1-yne from 3-Methylbutyne: A Technical Overview and Examination of Synthetic Challenges

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-chloro-3-methylbut-1-yne, a valuable building block in organic chemistry, from 3-methylbutyne presents notable synthetic challenges primarily due to the inherent reactivity of the starting material. While direct halogenation is a potential route, achieving high selectivity for the primary carbon is difficult, often leading to a mixture of products. This guide provides a comprehensive analysis of this synthetic challenge and offers a detailed protocol for a related, more selective transformation.

The Challenge of Direct Chlorination of 3-Methylbutyne

Direct chlorination of 3-methylbutyne to produce this compound is theoretically possible via a free-radical halogenation pathway.[1] However, this method is often hampered by a lack of selectivity. Free-radical chlorination of alkanes typically proceeds with a relative reactivity order of tertiary > secondary > primary C-H bonds.[2] While this preference exists, chlorination is generally a highly reactive and less selective process compared to bromination.[3]

In the case of 3-methylbutyne, there are two primary sites for substitution: the primary carbons of the methyl groups and the tertiary carbon. This can lead to a mixture of this compound and 3-chloro-3-methylbut-1-yne. Furthermore, the presence of the alkyne functionality introduces the possibility of addition reactions as an undesired side pathway. Controlled conditions are necessary to minimize over-reaction and the formation of multiple byproducts.[1]

Due to these selectivity issues, a more reliable and higher-yielding approach often involves a multi-step synthesis or the use of a different starting material that allows for more controlled introduction of the chlorine atom.

Alternative and More Selective Synthesis: 3-Chloro-3-methylbut-1-yne from 2-Methyl-3-butyn-2-ol

A well-established and selective method for producing a closely related isomer is the synthesis of 3-chloro-3-methylbut-1-yne from 2-methyl-3-butyn-2-ol. This reaction proceeds via a nucleophilic substitution pathway and offers high yields of the desired product.

Reaction Data

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-3-butyn-2-ol | [4] |

| Product | 3-Chloro-3-methylbut-1-yne | [4] |

| Reagents | Concentrated Hydrochloric Acid, Zinc Chloride, Polyethylene Glycol 600, Sulfuric Acid | [4] |

| Yield | 95% | [4] |

| Purity | 99% | [4] |

| Reaction Temperature | 0-5°C | [4] |

Experimental Protocol

The synthesis of 3-chloro-3-methylbut-1-yne from 2-methyl-3-butyn-2-ol is typically carried out as follows:

-

Reactor Setup : A chlorination reactor equipped with a reflux condensing unit is cooled to 10°C.

-

Reagent Addition : Concentrated hydrochloric acid, zinc chloride, and polyethylene glycol 600 are sequentially added to the reaction vessel.

-

Preparation of Starting Material : 2-methyl-3-butyn-2-ol is mixed with sulfuric acid.

-

Reaction Initiation : The reactor temperature is lowered to 0°C. The 2-methyl-3-butyn-2-ol and sulfuric acid mixture is then added dropwise to the reaction vessel.

-

Reaction Maintenance : The reaction temperature is maintained at 0°C for 2 hours during the addition, and then between 0 and 5°C for an additional 2 hours after the addition is complete.

-

Workup : Upon completion, the reaction mixture is transferred to a washing kettle. The mixture is stirred and then allowed to stand for layering.

-

Product Isolation : The aqueous layer is separated, and the organic layer is transferred to an extraction kettle.

-

Purification : The crude product is filtered and dried to yield 3-chloro-3-methylbut-1-yne.[4]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of 3-chloro-3-methylbut-1-yne.

Caption: Simplified reaction mechanism for the formation of 3-chloro-3-methylbut-1-yne.

References

An In-depth Technical Guide to 4-Chloro-3-methylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-3-methylbut-1-yne. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Properties

This compound is a halogenated alkyne with the IUPAC name This compound .[1] Its chemical structure consists of a butyne backbone with a methyl group at the third carbon and a chlorine atom at the fourth carbon. The terminal alkyne group makes it a versatile building block in organic synthesis.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇Cl[1]

-

Molecular Weight: 102.56 g/mol

-

SMILES: CC(CCl)C#C

-

InChI Key: UTRVPGKFJHDJKE-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 102.56 g/mol | PubChem |

| Boiling Point | 108.8 °C at 760 mmHg | ChemSrc |

| Density | 0.962 g/cm³ | ChemSrc |

| Flash Point | 15.6 °C | ChemSrc |

| Refractive Index | 1.435 | ChemSrc |

| XLogP3 | 1.7 | PubChem |

Note: Some physical properties are predicted and may vary slightly from experimental values.

Spectroscopic Data

-

¹H NMR: Expected signals would include a doublet for the methyl protons, a multiplet for the methine proton, a doublet for the methylene protons adjacent to the chlorine, and a singlet for the acetylenic proton.

-

¹³C NMR: Expected signals would correspond to the five distinct carbon atoms: the two sp-hybridized carbons of the alkyne, the chiral methine carbon, the methyl carbon, and the chloromethyl carbon.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the chlorination of a suitable precursor.[4]

Representative Experimental Protocol: Chlorination of 3-Methyl-1-butyne

This protocol is a representative procedure based on general methods for the allylic and propargylic chlorination of hydrocarbons.

Objective: To synthesize this compound from 3-Methyl-1-butyne.

Reagents:

-

3-Methyl-1-butyne

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methyl-1-butyne (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its reactive functional groups.[4] The primary modes of reactivity involve the terminal alkyne and the alkyl chloride.

Nucleophilic Substitution

The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Addition to the Alkyne

The carbon-carbon triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

Coupling Reactions

The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex molecules. This is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals.[4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis. Its dual reactivity at the alkyl chloride and terminal alkyne functionalities makes it a valuable building block for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Further research into its applications is warranted to fully explore its synthetic utility.

References

In-Depth Technical Guide: The Properties and Applications of CAS Number 63150-17-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS number 63150-17-4, chemically known as 4-chloro-3-methylbut-1-yne. While this compound itself is not documented as a therapeutic agent, its significance lies in its role as a versatile chemical intermediate in the synthesis of complex organic molecules. This guide will focus on its known properties and its potential applications as a building block in medicinal chemistry, particularly in the development of kinase inhibitors. Due to the limited public information on specific, named drugs synthesized directly from this intermediate, this document will detail its general reactivity and potential synthetic pathways toward bioactive scaffolds.

Chemical and Physical Properties

This compound is a halogenated alkyne with a unique structural arrangement that makes it a valuable reagent in organic synthesis. The presence of both a terminal alkyne and a secondary chloride offers two distinct points for chemical modification.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Reference |

| CAS Number | 63150-17-4 | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C5H7Cl | [1][2] |

| Molecular Weight | 102.56 g/mol | [1][2] |

| Density | 0.962 g/cm³ | |

| Boiling Point | 108.8 °C at 760 mmHg | |

| Flash Point | 15.6 °C | |

| LogP | 1.49 | |

| Canonical SMILES | CC(CCl)C#C | [1] |

| InChI Key | UTRVPGKFJHDJKE-UHFFFAOYSA-N | [1] |

Reactivity and Synthetic Applications

The chemical utility of this compound stems from the reactivity of its two functional groups: the terminal alkyne and the secondary alkyl chloride. These sites allow for a variety of chemical transformations, making it a valuable precursor for creating more complex molecular architectures.[1]

Reactions of the Terminal Alkyne

The terminal alkyne can participate in several key reactions, including:

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This is a powerful method for constructing complex aromatic and unsaturated systems.

-

Click Chemistry: The alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important scaffolds in medicinal chemistry.

-

Alkynylation Reactions: The acetylenic proton can be deprotonated with a strong base to form a metal acetylide, which can then act as a nucleophile to attack various electrophiles, such as aldehydes, ketones, and alkyl halides.

Reactions of the Alkyl Chloride

The secondary chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, azides, and thiols. This reactivity is crucial for building the core structures of many bioactive molecules.

Potential in the Synthesis of Kinase Inhibitors

The general synthetic utility of this compound suggests its potential role as a starting material in the synthesis of heterocyclic compounds that form the core of many kinase inhibitors. For instance, the reaction of this compound with nitrogen-containing heterocycles, such as pyrimidines, could lead to the formation of substituted pyrrolopyrimidines, a common scaffold in Janus kinase (JAK) inhibitors.

Hypothetical Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a hypothetical workflow for the synthesis of a generic kinase inhibitor scaffold using this compound as a starting material. This is a conceptual representation and does not correspond to a specific, known reaction pathway.

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

Potential Signaling Pathways of Derived Compounds

Given the potential for this compound to be a precursor for kinase inhibitors, the resulting compounds could modulate various signaling pathways critical in disease. For example, if used in the synthesis of JAK inhibitors, the final compound could interfere with the JAK-STAT signaling pathway.

The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in the immune system. Inhibition of this pathway can be therapeutic in autoimmune diseases and certain cancers.

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Conclusion

CAS number 63150-17-4, or this compound, is a chemical intermediate with significant potential in the field of medicinal chemistry. Its dual reactivity allows for the construction of complex molecular scaffolds that are relevant to the development of new therapeutic agents, particularly kinase inhibitors. While detailed public information on its direct incorporation into marketed drugs is scarce, its properties make it a valuable tool for synthetic chemists in the pharmaceutical industry. Further research and publication of synthetic routes utilizing this compound would be beneficial for the scientific community.

References

Physical and chemical properties of 4-Chloro-3-methylbut-1-yne

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-3-methylbut-1-yne. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of published data for this specific compound, some information is presented based on general chemical principles and data from its isomer, 3-Chloro-3-methylbut-1-yne, with appropriate caveats.

Chemical Identity and Physical Properties

This compound is a halogenated alkyne with the chemical formula C₅H₇Cl.[1] Its core structure consists of a butyne chain with a methyl group at the third carbon and a chlorine atom at the fourth carbon.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 63150-17-4 | [2][3] |

| Molecular Formula | C₅H₇Cl | [1] |

| Molecular Weight | 102.56 g/mol | [1] |

| Boiling Point | 108.8°C at 760 mmHg | |

| Density | 0.962 g/cm³ | |

| Flash Point | 15.6°C | |

| SMILES | CC(CCl)C#C | [1] |

| InChI | InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,5H,4H2,2H3 | [1] |

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the primary alkyl chloride. The terminal alkyne can participate in various reactions, including deprotonation to form an acetylide, hydrosilylation, and coupling reactions. The presence of the chlorine atom allows for nucleophilic substitution reactions.

General Synthesis Routes

-

Halogenation of an Alcohol: This would involve the conversion of the corresponding alcohol, 3-methyl-1-butyn-4-ol, to the chloride using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.

-

Radical Halogenation of an Alkyne: Direct chlorination of 3-methyl-1-butyne at the allylic position could potentially yield the desired product, though this method may suffer from a lack of selectivity.

A patent for a related compound, 4-chloro-3-methyl-2-butenyl phenyl sulfide, describes a multi-step synthesis starting from isoprene.[4] This suggests that building the carbon skeleton with the desired functionalities in a controlled manner is a feasible approach.

Experimental Protocols

Specific, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain based on the conducted search. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of chlorinated alkynes. A general workflow is proposed in the diagram below.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent reaction of this compound.

Caption: Generalized workflow for the synthesis and potential reactions of this compound.

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the data for its isomer, 3-Chloro-3-methyl-1-butyne, and the general properties of halogenated organic compounds, it should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is expected to be flammable and potentially harmful if inhaled, ingested, or in contact with skin.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis. While its basic chemical identity and some physical properties have been reported, there is a notable lack of detailed experimental protocols and comprehensive safety data in the readily available scientific literature. Researchers planning to work with this compound should proceed with caution and may need to dedicate resources to developing and validating their own procedures for its synthesis, purification, and handling. The information provided in this guide serves as a foundational resource for such endeavors.

References

- 1. 1-Butyne, 4-chloro-3-methyl- | C5H7Cl | CID 112625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 63150-17-4 [chemicalbook.com]

- 4. METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE, DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFIDE AND DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFONE FOR SYNTHESIS OF NATURAL CAROTENOID PRODUCTS - Patent 1448517 [data.epo.org]

- 5. guidechem.com [guidechem.com]

Spectroscopic Profile of 4-Chloro-3-methylbut-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-3-methylbut-1-yne (CAS RN: 63150-17-4). Due to the limited availability of experimentally derived public data for this specific compound, this guide synthesizes predicted spectroscopic data based on established principles of organic spectroscopy. It includes predicted data for Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines generalized experimental protocols for acquiring such data. A logical workflow for spectroscopic analysis is presented visually using a Graphviz diagram. This guide serves as a valuable resource for researchers utilizing this compound in synthesis and drug development, enabling them to anticipate spectral features and design appropriate analytical methodologies.

Introduction

This compound is a halogenated alkyne of interest in organic synthesis due to its reactive functional groups. The presence of a terminal alkyne, a chiral center, and a primary chloride offers multiple avenues for synthetic transformations. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound in any research or development setting. This guide provides an in-depth summary of its expected spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| ≡C-H stretch | ~3300 | Strong, Sharp | Characteristic of a terminal alkyne. |

| C≡C stretch | ~2120 | Medium to Weak | Often weak or absent in symmetrical alkynes, but expected to be observable here. |

| C-H stretch (sp³) | 2950-2850 | Medium to Strong | Arising from the methyl and methine groups. |

| C-Cl stretch | 800-600 | Strong | Characteristic absorption for alkyl chlorides. |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (≡C-H) | ~2.5 | Doublet | ~2-3 | 1H |

| H3 (-CH-) | ~3.0 | Multiplet | - | 1H |

| H4 (-CH₂Cl) | ~3.7 | Doublet of Doublets | ~11, ~6 | 2H |

| H5 (-CH₃) | ~1.4 | Doublet | ~7 | 3H |

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary with solvent and concentration.

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (≡C-H) | ~70 |

| C2 (-C≡) | ~85 |

| C3 (-CH-) | ~40 |

| C4 (-CH₂Cl) | ~50 |

| C5 (-CH₃) | ~20 |

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary with solvent and concentration.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 102/104 | 3:1 | [M]⁺, Molecular ion peak with isotopic pattern for one chlorine atom. |

| 87/89 | Variable | [M - CH₃]⁺ |

| 67 | Variable | [M - Cl]⁺ |

| 53 | Variable | [M - CH₂Cl]⁺ |

Note: Fragmentation patterns can be complex and are influenced by the ionization method.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters should be optimized by the operator.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is acquired.

-

The sample is placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H experiment is performed.

-

Key parameters include an appropriate pulse width (e.g., 90°), a relaxation delay of 1-5 seconds, and a sufficient number of scans for good signal-to-noise.

-

-

¹³C NMR Data Acquisition:

-

A standard proton-decoupled ¹³C experiment is performed.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC). For direct infusion, a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

-

Data Acquisition (EI mode):

-

The sample is vaporized and enters the ion source.

-

It is bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer.

-

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is predictive, it offers valuable insights for researchers working with this compound. The outlined experimental protocols provide a starting point for the acquisition of empirical data, which is essential for rigorous chemical characterization. The integration of data from multiple spectroscopic techniques, as illustrated in the workflow diagram, is crucial for the unambiguous confirmation of the chemical structure.

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-3-methylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylbut-1-yne, with the CAS number 63150-17-4, is a bifunctional organic molecule that holds potential as a versatile building block in organic synthesis.[1][2][3][4] Its structure incorporates two key reactive sites: a terminal alkyne and a primary alkyl chloride. This unique combination allows for a range of chemical transformations, making it a molecule of interest for the construction of more complex chemical entities in pharmaceutical and materials science applications.[3] This guide provides a comprehensive overview of the known reactivity and stability of this compound, drawing from available chemical data and the general principles of haloalkyne chemistry.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and chemical supplier information.

| Property | Value | Source |

| CAS Number | 63150-17-4 | [1][2][3][4] |

| Molecular Formula | C₅H₇Cl | [1][2][4] |

| Molecular Weight | 102.56 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC(CCl)C#C | [2] |

| InChI Key | UTRVPGKFJHDJKE-UHFFFAOYSA-N | [2] |

| XLogP3-AA | 1.7 | [2] |

| Boiling Point | 108.8 °C at 760 mmHg (Predicted) | |

| Density | 0.962 g/cm³ (Predicted) |

Reactivity

The reactivity of this compound is dominated by the chemistry of its two functional groups: the terminal alkyne and the primary alkyl chloride. These sites can react independently, allowing for a stepwise functionalization of the molecule.

Nucleophilic Substitution Reactions

The primary alkyl chloride moiety is susceptible to nucleophilic substitution reactions (Sₙ2). A variety of nucleophiles can displace the chloride ion, leading to the formation of a new carbon-nucleophile bond. This makes this compound a useful reagent for introducing the 3-methylbut-1-ynyl group into other molecules.

A general workflow for a nucleophilic substitution reaction is depicted below.

Caption: General workflow for nucleophilic substitution.

Common nucleophiles that are expected to react with this compound include:

-

Amines: Primary and secondary amines can be used to synthesize propargylamines.

-

Alcohols and Phenols: In the presence of a base, these can form the corresponding ethers.

-

Thiols: Thiolates will react to form thioethers.

-

Cyanide: The cyanide ion is a good nucleophile for introducing a nitrile group.

-

Azides: Azide ions can be used to form organic azides, which are precursors to amines or can be used in "click" chemistry.

The reactivity of halogenoalkanes in Sₙ2 reactions is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl > F. The carbon-chlorine bond is relatively strong, so forcing conditions (e.g., elevated temperatures) may be necessary to achieve reasonable reaction rates.

Reactions of the Terminal Alkyne

The terminal alkyne in this compound is a versatile functional group that can undergo a variety of transformations, most notably coupling reactions and additions.

The terminal alkyne can participate in several important carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of more complex molecules.

-

Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.

-

Copper-Catalyzed Coupling Reactions: As indicated in some sources, copper(I) chloride can facilitate coupling reactions involving this compound.[3] This could refer to Glaser coupling (homocoupling of terminal alkynes to form diynes) or other copper-mediated cross-coupling reactions.

The logical pathway for a Sonogashira coupling reaction is illustrated in the diagram below.

Caption: Sonogashira coupling logical pathway.

The carbon-carbon triple bond can undergo electrophilic addition reactions. For example, hydrogen halides (HX) or water can add across the triple bond, typically following Markovnikov's rule.

Synthesis

-

Direct Halogenation: This would involve the chlorination of 3-methylbutyne.[3] Careful control of reaction conditions would be necessary to achieve selective monochlorination at the primary carbon and to avoid side reactions.

-

Dehydrohalogenation: Synthesis could potentially be achieved through the dehydrohalogenation of a suitable dihalo-precursor.

-

From the Corresponding Alcohol: A common method for preparing alkyl chlorides is the reaction of the corresponding alcohol (3-methyl-1-butyn-4-ol) with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, possibly with a catalyst.

A conceptual workflow for the synthesis from the corresponding alcohol is presented below.

Caption: Synthesis from 3-methyl-1-butyn-4-ol workflow.

Stability and Handling

Detailed stability studies specifically for this compound are not widely published. However, based on the chemistry of similar compounds, several stability considerations can be inferred.

-

Thermal Stability: Haloalkynes can be thermally sensitive and may decompose upon heating. It is advisable to store the compound at reduced temperatures.

-

Light Sensitivity: Similar to many halogenated organic compounds, this compound may be sensitive to light. Storage in amber bottles or in the dark is recommended.

-

Incompatibilities: This compound is expected to be incompatible with strong oxidizing agents, strong bases, and strong acids. Reactions with bases could lead to dehydrohalogenation.

-

Moisture Sensitivity: While not explicitly stated, it is good practice to handle reactive halogenated compounds under anhydrous conditions to prevent hydrolysis or other water-mediated side reactions.

Disclaimer: The information provided in this guide is based on publicly available data and general principles of organic chemistry. Due to a lack of detailed, peer-reviewed experimental studies on this compound, this document should be used for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive, compound-specific Safety Data Sheet (SDS).

References

Theoretical Investigations of 4-Chloro-3-methylbut-1-yne: A Review of Available Data

This technical guide aims to provide a summary of the existing information on 4-Chloro-3-methylbut-1-yne and to frame the context for potential future theoretical studies. Due to the absence of specific computational chemistry papers on this molecule, this document will, by necessity, focus on its general properties and the methodologies that would be employed for such a theoretical investigation.

Molecular Identity and Known Properties

This compound is a halogenated alkyne with the chemical formula C₅H₇Cl. Its structure consists of a butyne backbone with a methyl group at the third carbon and a chlorine atom attached to the fourth carbon.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇Cl |

| Molecular Weight | 102.56 g/mol |

| CAS Number | 63150-17-4 |

| Canonical SMILES | CC(CCl)C#C |

| InChI Key | UTRVPGKFJHDJKE-UHFFFAOYSA-N |

| Computed XLogP3-AA | 1.7 |

Data sourced from publicly available chemical databases.

Potential Avenues for Theoretical Investigation

A thorough theoretical study of this compound would provide valuable insights into its chemical behavior. The following sections outline the standard computational protocols that would be applied.

A standard approach to investigate the theoretical properties of a molecule like this compound would involve quantum chemical calculations, most commonly using Density Functional Theory (DFT).

Protocol for a Typical DFT Calculation:

-

Software Selection: A widely used computational chemistry software package such as Gaussian, ORCA, or Spartan would be employed.

-

Method Selection: A suitable DFT functional, for example, B3LYP or M06-2X, would be chosen. These functionals provide a good balance between accuracy and computational cost for organic molecules.

-

Basis Set Selection: A basis set such as 6-311+G(d,p) would be appropriate to accurately describe the electronic structure of the molecule, including the effects of polarization and diffuse functions, which are important for halogenated compounds.

-

Geometry Optimization: The initial structure of this compound would be optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared) spectrum.

-

Property Calculations: Various molecular properties, including bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and the dipole moment, would be calculated from the optimized geometry.

The logical workflow for a comprehensive theoretical study is depicted in the following diagram.

An In-depth Technical Guide to 4-Chloro-3-methylbut-1-yne: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-methylbut-1-yne, a halogenated alkyne of interest in organic synthesis. While the specific historical details of its initial discovery are not prominently documented in publicly accessible literature, its synthesis and properties can be understood within the broader context of chloroalkyne chemistry developed in the mid-20th century. This document outlines the compound's physical and chemical properties, proposes detailed experimental protocols for its synthesis based on established methodologies, and presents key reaction pathways and experimental workflows through structured diagrams.

Introduction

This compound is a chemical compound with the molecular formula C₅H₇Cl.[1] It belongs to the family of halogenated alkynes, which are valuable intermediates in organic synthesis due to the reactivity of both the carbon-carbon triple bond and the carbon-halogen bond. These functionalities allow for a variety of chemical transformations, making it a potential building block in the synthesis of pharmaceuticals and specialty materials. This guide serves as a technical resource for researchers, providing available data and outlining practical synthetic approaches.

Discovery and History

The precise first synthesis of this compound is not well-documented in seminal publications. However, the study of chloroalkynes and related propargyl chlorides has a rich history. Early investigations into the synthesis and reactions of similar compounds date back to the mid-20th century. For instance, the isomeric compound, 3-chloro-3-methyl-1-butyne, was the subject of mechanistic studies in the late 1960s, indicating that the synthesis and handling of such molecules were of academic interest during that period. It is plausible that this compound was first synthesized during this era of exploration into the reactivity of acetylenic compounds.

The general synthetic routes to chloroalkynes, such as the chlorination of the corresponding alcohols, were established during this time, providing the foundational chemistry for the preparation of compounds like this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of its isomer, 3-chloro-3-methyl-1-butyne, are also included.

| Property | This compound | 3-chloro-3-methyl-1-butyne |

| CAS Number | 63150-17-4 | 1111-97-3[2][3] |

| Molecular Formula | C₅H₇Cl[1] | C₅H₇Cl[2][3] |

| Molecular Weight | 102.56 g/mol [1] | 102.56 g/mol |

| Boiling Point | 108.8 °C at 760 mmHg | 73-75 °C |

| Density | 0.962 g/cm³ | 0.913 g/mL at 25 °C |

| Refractive Index | 1.435 | n20/D 1.418 |

| Melting Point | Not Reported | -61 °C |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of the corresponding primary alcohol, 3-methylbut-1-yn-4-ol. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common reagent for this type of transformation.

Proposed Synthesis of this compound

This protocol is based on standard procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.

Reaction:

(CH₃)₂CH(OH)C≡CH + SOCl₂ → (CH₃)₂CH(CH₂Cl)C≡CH + SO₂ + HCl

Materials:

-

3-methylbut-1-yn-4-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 3-methylbut-1-yn-4-ol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel over a period of 30-60 minutes. A small amount of pyridine is added to catalyze the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis of 3-chloro-3-methyl-1-butyne

The synthesis of the isomeric 3-chloro-3-methyl-1-butyne from 2-methyl-3-butyn-2-ol is well-documented.

Reaction:

(CH₃)₂C(OH)C≡CH + HCl → (CH₃)₂C(Cl)C≡CH + H₂O

Materials:

-

2-methyl-3-butyn-2-ol

-

Concentrated hydrochloric acid

-

Calcium chloride

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a separatory funnel, cool concentrated hydrochloric acid in an ice bath.

-

Slowly add 2-methyl-3-butyn-2-ol to the cold acid with gentle shaking.

-

Allow the mixture to stand for a short period, with occasional shaking.

-

Separate the upper organic layer, which contains the product.

-

Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and finally with a saturated calcium chloride solution.

-

Dry the product over anhydrous sodium sulfate.

-

Purify by distillation to obtain 3-chloro-3-methyl-1-butyne.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed synthesis pathway, the general reaction mechanism for chlorination with thionyl chloride, and a typical experimental workflow.

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-3-methylbut-1-yne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 4-Chloro-3-methylbut-1-yne, a versatile bifunctional reagent in organic synthesis. Due to its terminal alkyne and primary chloride functionalities, it serves as a valuable building block for the introduction of a substituted butynyl moiety in the construction of more complex molecules, including pharmaceutical intermediates and novel organic materials.[1]

Overview of Reactivity

This compound possesses two key reactive sites: a terminal alkyne and a primary alkyl chloride. This allows for a range of transformations, making it a strategic component in multistep syntheses. The primary reactions include nucleophilic substitution at the chloromethyl group and various transformations of the alkyne, such as coupling reactions and additions.

Key Chemical Reactions:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the formation of carbon-heteroatom and carbon-carbon bonds.[1]

-

Coupling Reactions: The terminal alkyne can participate in well-established coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form larger conjugated systems.

-

Addition Reactions: The triple bond can undergo electrophilic addition of reagents like hydrogen halides.[1]

Below is a diagram illustrating the general reactivity of this compound.

Application Note: Synthesis of a Substituted Alkyne via Nucleophilic Substitution

This section details a representative protocol for a nucleophilic substitution reaction using this compound with a phenolic nucleophile to generate an aryl propargyl ether. Such structures are common motifs in medicinal chemistry and materials science.

Experimental Protocol: Synthesis of 1-methoxy-4-((3-methylbut-1-yn-4-yl)oxy)benzene

Objective: To synthesize 1-methoxy-4-((3-methylbut-1-yn-4-yl)oxy)benzene from 4-methoxyphenol and this compound.

Materials:

-

This compound (MW: 102.56 g/mol )

-

4-Methoxyphenol (MW: 124.14 g/mol )

-

Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Add 40 mL of anhydrous acetone to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.03 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 56 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with diethyl ether.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-methoxy-4-((3-methylbut-1-yn-4-yl)oxy)benzene.

Quantitative Data (Representative)

| Parameter | Value |

| Yield | 75-85% |

| Purity (by GC-MS) | >98% |

| Reaction Time | 12 hours |

| Reaction Temperature | 56 °C (Reflux) |

Experimental Workflow and Visualization

The following diagram outlines the key steps in the synthesis and purification of 1-methoxy-4-((3-methylbut-1-yn-4-yl)oxy)benzene.

Safety Information

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity allows for the strategic construction of complex molecular architectures relevant to the pharmaceutical and material science industries. The protocols and data presented here serve as a guide for its application in forming new chemical entities.

References

Application Notes: 4-Chloro-3-methylbut-1-yne as a Versatile Building Block in Pharmaceutical Synthesis

Introduction

4-Chloro-3-methylbut-1-yne and its structural isomers are highly valuable synthetic intermediates in the field of medicinal chemistry. The presence of both a reactive chloroalkane and a terminal alkyne functionality within a small molecular framework allows for diverse chemical transformations, making it a key building block for the synthesis of complex pharmaceutical agents. Its utility is particularly highlighted in the construction of heterocyclic scaffolds and the introduction of unique propargylic moieties into drug candidates. This document provides an overview of its application in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz, a crucial component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.

Key Applications in Pharmaceutical Synthesis

The primary application of building blocks derived from 3-methyl-1-butyne, a close structural relative of this compound, is in the synthesis of the antiretroviral drug Efavirenz. The core structure of Efavirenz contains a chiral propargylic alcohol moiety, which is constructed through the stereoselective addition of a cyclopropylacetylide to a trifluoromethyl ketoaniline derivative. While not a direct use of this compound, the synthesis of the requisite cyclopropylacetylene can be achieved from precursors structurally related to it, demonstrating the synthetic utility of this class of compounds.

Featured Pharmaceutical: Efavirenz

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme.[1] By binding to an allosteric site on the enzyme, Efavirenz induces a conformational change that inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[2]

Experimental Protocols

This section details the synthetic protocols for the preparation of Efavirenz, starting from the synthesis of the key intermediate, cyclopropylacetylene, which can be conceptually derived from butyne precursors.

Protocol 1: Synthesis of Cyclopropylacetylene

A plausible synthetic route to cyclopropylacetylene, a key fragment in the synthesis of Efavirenz, can be adapted from known procedures starting from cyclopropyl methyl ketone. This multi-step synthesis involves the formation of a vinylidene dichloride followed by elimination.

Experimental Workflow for Cyclopropylacetylene Synthesis

Caption: Synthetic workflow for Cyclopropylacetylene.

Methodology:

-

Synthesis of 1,1-Dichloro-2-cyclopropylethene: Cyclopropyl methyl ketone is reacted with phosphorus pentachloride (PCl₅) to yield 1,1-dichloro-2-cyclopropylethene. The reaction is typically carried out in an inert solvent.

-

Synthesis of Cyclopropylacetylene: The resulting 1,1-dichloro-2-cyclopropylethene is treated with a strong base, such as methyl lithium (MeLi), at low temperatures (e.g., -30°C to 0°C) to induce elimination and form cyclopropylacetylene.[3] The reaction progress can be monitored by ¹H-NMR.[3]

Protocol 2: Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (Key Efavirenz Intermediate)

This protocol describes the crucial enantioselective addition of lithium cyclopropylacetylide to 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone.

Experimental Workflow for Chiral Alcohol Intermediate Synthesis

Caption: Synthesis of the key chiral alcohol intermediate for Efavirenz.

Methodology:

-

Formation of Lithium Cyclopropylacetylide: Cyclopropylacetylene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78°C). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to generate the lithium cyclopropylacetylide in situ.

-

Enantioselective Addition: To the solution of lithium cyclopropylacetylide, a solution of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone is added. The reaction is typically mediated by a chiral ligand to induce enantioselectivity. The reaction mixture is stirred at low temperature and then gradually warmed to room temperature. The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by crystallization.

Protocol 3: Cyclization to Efavirenz

The final step in the synthesis of Efavirenz is the cyclization of the chiral amino alcohol intermediate.

Experimental Workflow for Efavirenz Synthesis

Caption: Final cyclization step to produce Efavirenz.

Methodology:

-

The (S)-amino alcohol intermediate is dissolved in an aprotic solvent like tetrahydrofuran (THF).[4]

-

A carbonyl delivering agent, such as triphosgene, 1,1'-carbonyldiimidazole (CDI), or diphenylcarbonate, is added to the solution.[4]

-

The reaction mixture is stirred at a temperature ranging from -10°C to 60°C, depending on the carbonylating agent used.[4]

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude Efavirenz is then purified by crystallization from a suitable solvent system, such as n-heptane.[4]

Quantitative Data

| Step | Reactants | Reagents & Conditions | Product | Yield | Purity | Reference |

| 1. Enantioselective Addition | 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone, Lithium cyclopropylacetylide | Chiral ligand, THF, low temperature | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | ~95% | 99.3% ee | [5] |

| 2. Cyclization | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | Carbonyldiimidazole, THF, 55°C | Efavirenz | 92-98% | >99.7% (HPLC) | [4] |

| 2. Cyclization (Alternative) | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | Diphenylcarbonate, DBU, THF, 60°C | Efavirenz | 90-98% | >99.7% (HPLC) | [4] |

| 2. Cyclization (Alternative) | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | Triphosgene, THF, -10°C to RT | Efavirenz | ~74% | High | [4] |

Biological Signaling Pathway

Mechanism of Action of Efavirenz: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a critical role in combating HIV-1 infection. The virus, upon entering a host CD4+ T-cell, releases its RNA genome and the enzyme reverse transcriptase. This enzyme is responsible for transcribing the viral RNA into a double-stranded DNA copy, a process essential for the virus to integrate its genetic material into the host cell's genome and subsequently replicate.[6][7]

Efavirenz functions by binding to a non-competitive, allosteric pocket on the reverse transcriptase enzyme.[2] This binding event induces a conformational change in the enzyme, distorting its active site and rendering it inactive.[1][2] Consequently, the reverse transcription process is halted, preventing the formation of viral DNA and effectively blocking the HIV-1 replication cycle.

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Efavirenz.

References

- 1. Alkynes to (Free) Carbenes to Polycyclic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]

- 3. Cyclopropylacetylene synthesis - chemicalbook [chemicalbook.com]

- 4. HIV and AIDS - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. HIV - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Chloro-3-methylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 4-chloro-3-methylbut-1-yne, a versatile building block in organic synthesis. The protocols detailed below are designed to serve as a foundational guide for the synthesis of various propargyl derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.

Introduction

This compound is a primary alkyl halide containing a terminal alkyne functionality. This unique combination of reactive sites makes it a valuable precursor for introducing the 3-methylbut-1-ynyl moiety into a wide range of molecules. The primary carbon-chlorine bond is susceptible to nucleophilic attack, proceeding predominantly through an SN2 mechanism, which involves a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. However, in this achiral substrate, the focus is on the displacement of the chloride leaving group. The terminal alkyne can be further functionalized, for example, through Sonogashira coupling or click chemistry.

Propargylamine moieties, for instance, are found in several commercially available drugs for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2] Propargyl ethers and azides also serve as important intermediates in the synthesis of complex molecules and in bioconjugation.[3]

Synthesis of this compound

A common method for the synthesis of primary propargylic chlorides is the reaction of the corresponding alcohol with a chlorinating agent. For this compound, the precursor would be 3-methylbut-1-yn-4-ol.

General Protocol: Chlorination of 3-methylbut-1-yn-4-ol

A solution of 3-methylbut-1-yn-4-ol in an appropriate aprotic solvent (e.g., diethyl ether or dichloromethane) is cooled in an ice bath. Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., Appel reaction conditions with CCl₄ and PPh₃) is added dropwise with stirring. A mild base, such as pyridine, may be added to scavenge the HCl byproduct. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Nucleophilic Substitution Reactions: Protocols and Data

The following protocols are representative methods for the nucleophilic substitution of this compound with common nucleophiles. As a primary alkyl halide, these reactions are expected to proceed via an SN2 pathway.[4][5] Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.

Synthesis of Propargyl Ethers via Williamson Ether Synthesis

Reaction: R-O⁻Na⁺ + Cl-CH₂-CH(CH₃)-C≡CH → R-O-CH₂-CH(CH₃)-C≡CH + NaCl

Protocol:

-

To a solution of the desired alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Nucleophile (Alcohol) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | 4-methoxy-3-methylbut-1-yne | THF | 25-50 | 12-24 | 75-90 | Analogous Primary Propargylic Halide Reactions |

| Ethanol | 4-ethoxy-3-methylbut-1-yne | DMF | 25-60 | 12-24 | 70-85 | Analogous Primary Propargylic Halide Reactions |

| Phenol | 4-phenoxy-3-methylbut-1-yne | DMF | 50-80 | 24-48 | 60-75 | Analogous Primary Propargylic Halide Reactions |

| Yields are estimates based on reactions with similar primary propargylic halides and may require optimization. |

Synthesis of Propargyl Amines

Reaction: R₂NH + Cl-CH₂-CH(CH₃)-C≡CH → [R₂NH-CH₂-CH(CH₃)-C≡CH]⁺Cl⁻ [R₂NH-CH₂-CH(CH₃)-C≡CH]⁺Cl⁻ + R₂NH → R₂N-CH₂-CH(CH₃)-C≡CH + R₂NH₂⁺Cl⁻

Protocol:

-

In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile, DMF, or in an excess of the amine itself if it is a liquid.

-

Add the desired primary or secondary amine (at least 2.2 equivalents to act as both nucleophile and base).[6][7]

-

A non-nucleophilic base such as triethylamine or potassium carbonate can be used as an alternative to an excess of the reactant amine.

-

The mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water to remove the ammonium salt.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography or distillation.

| Nucleophile (Amine) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethylamine | N,N-diethyl-3-methylbut-4-yn-2-amine | Acetonitrile | 60 | 12 | 70-85 | Analogous Primary Propargylic Halide Reactions |

| Morpholine | 4-(3-methylbut-4-yn-2-yl)morpholine | DMF | 70 | 10 | 80-95 | Analogous Primary Propargylic Halide Reactions |

| Aniline | N-(3-methylbut-4-yn-2-yl)aniline | DMF | 80 | 24 | 50-70 | Analogous Primary Propargylic Halide Reactions |

| Yields are estimates based on reactions with similar primary propargylic halides and may require optimization. |

Synthesis of Propargyl Azides

Reaction: NaN₃ + Cl-CH₂-CH(CH₃)-C≡CH → N₃-CH₂-CH(CH₃)-C≡CH + NaCl

Protocol:

-

Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

-

Add sodium azide (NaN₃, 1.2-1.5 eq.).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C). The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure (Caution: low molecular weight organic azides can be explosive).

-

The product is often used in the next step without further purification. If necessary, purification can be carried out by careful column chromatography.

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Azide | 4-azido-3-methylbut-1-yne | DMF | 25-50 | 6-12 | 85-95 | Analogous Primary Propargylic Halide Reactions |

| Yields are estimates based on reactions with similar primary propargylic halides and may require optimization. |

Visualizations

Caption: General SN2 mechanism for this compound.

References

- 1. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. ocw.uci.edu [ocw.uci.edu]

- 5. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Application Notes: Copper-Catalyzed Coupling Reactions of 4-Chloro-3-methylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylbut-1-yne is a valuable synthetic intermediate possessing both a terminal alkyne and a secondary alkyl chloride. This bifunctional reactivity makes it an attractive building block for the introduction of the 3-methylbut-1-yne moiety into a variety of molecular scaffolds. Copper-catalyzed coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and while specific literature on the use of this compound in this context is limited, the reactivity of analogous propargyl chlorides provides a strong basis for developing synthetic protocols.